molecular formula C8H7NO2 B3043979 2-(4-Hydroxyphenoxy)acetonitrile CAS No. 96562-56-0

2-(4-Hydroxyphenoxy)acetonitrile

Cat. No.: B3043979
CAS No.: 96562-56-0
M. Wt: 149.15 g/mol
InChI Key: KDTJYHQWVKLPNI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)acetonitrile is an organic compound characterized by the presence of a hydroxyphenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)acetonitrile typically involves the reaction of 4-hydroxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyphenol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Reaction Conditions:

    Reagents: 4-hydroxyphenol, chloroacetonitrile, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

2-(4-Hydroxyphenoxy)acetonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenoxy)propionic acid
  • 4-Hydroxyphenylacetonitrile
  • 4-Hydroxyphenoxyacetic acid

Uniqueness

2-(4-Hydroxyphenoxy)acetonitrile is unique due to the presence of both a hydroxyphenyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-(4-hydroxyphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTJYHQWVKLPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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